Nad5 protein - 146704-98-5

Nad5 protein

Catalog Number: EVT-1519067
CAS Number: 146704-98-5
Molecular Formula: C6D8N2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nad5 protein is a crucial component of the mitochondrial respiratory chain in plants, specifically functioning as a subunit of the NADH dehydrogenase complex I. This protein is encoded by the nad5 gene, which is part of the mitochondrial genome and plays a significant role in energy metabolism by facilitating electron transfer during cellular respiration.

Source

Nad5 protein is primarily studied in various plant species, including Arabidopsis thaliana, Oryza sativa (rice), and Zea mays (maize). The nad5 gene undergoes complex splicing processes involving multiple introns, which are essential for the production of functional Nad5 protein. Research has demonstrated that specific pentatricopeptide repeat proteins are involved in the splicing of nad5 transcripts, highlighting their importance in mitochondrial function and plant development .

Classification

Nad5 protein belongs to the family of NADH dehydrogenases, which are integral membrane proteins that participate in the electron transport chain. It is classified under complex I of the mitochondrial respiratory chain, responsible for catalyzing the oxidation of NADH and contributing to the proton gradient used for ATP synthesis.

Synthesis Analysis

Methods

The synthesis of Nad5 protein involves several key steps:

  1. Gene Transcription: The nad5 gene is transcribed into precursor mRNA within the mitochondria.
  2. Splicing: The precursor mRNA undergoes both cis- and trans-splicing to remove introns and join exons. This process requires specific splicing factors, such as pentatricopeptide repeat proteins, which bind to RNA and facilitate splicing .
  3. Translation: The mature mRNA is then translated into Nad5 protein in the mitochondrial ribosomes.

Technical Details

The splicing of nad5 involves multiple steps:

  • Cis-splicing: This occurs within a single precursor molecule where introns are removed and exons are joined.
  • Trans-splicing: Involves joining exons from different precursor molecules to form a complete mRNA transcript. For nad5, two cis- and two trans-splicing events are necessary .
Molecular Structure Analysis

Structure

Nad5 protein consists of multiple transmembrane domains that facilitate its integration into the inner mitochondrial membrane. The structure includes:

  • Transmembrane helices: Essential for anchoring the protein within the membrane.
  • Active sites: Regions where NADH binding and electron transfer occur.

Data

Structural studies have indicated that Nad5 forms part of a larger complex with other subunits, contributing to its functional role in electron transport. The precise arrangement of these subunits is critical for efficient energy production .

Chemical Reactions Analysis

Reactions

Nad5 participates in several key biochemical reactions:

  • Oxidation of NADH: Nad5 catalyzes the transfer of electrons from NADH to ubiquinone (coenzyme Q), initiating the electron transport chain.
  • Proton pumping: This reaction is coupled with proton translocation across the mitochondrial membrane, contributing to the proton motive force used for ATP synthesis.

Technical Details

The enzymatic activity of Nad5 is influenced by various factors, including substrate availability (NADH and ubiquinone) and environmental conditions such as temperature and pH .

Mechanism of Action

Process

The mechanism by which Nad5 operates involves:

  1. Binding: NADH binds to Nad5 at its active site.
  2. Electron Transfer: Electrons are transferred from NADH through a series of redox reactions within complex I.
  3. Proton Translocation: The energy released during this process is used to pump protons from the mitochondrial matrix into the intermembrane space, creating an electrochemical gradient.

Data

Physical and Chemical Properties Analysis

Physical Properties

Nad5 protein is characterized by:

  • Molecular Weight: Approximately 40 kDa.
  • Solubility: Hydrophobic due to its transmembrane domains, making it insoluble in aqueous solutions but integral to mitochondrial membranes.

Chemical Properties

The chemical properties include:

  • Stability: Sensitive to changes in pH and temperature; optimal functioning occurs within specific ranges typical for plant mitochondria.
  • Reactivity: Engages in redox reactions as part of its role in electron transport.

Relevant analyses indicate that mutations or deficiencies in nad5 can lead to significant physiological consequences, including reduced photosynthetic efficiency and altered metabolic pathways .

Applications

Scientific Uses

Nad5 protein serves several important scientific applications:

  • Genetic Studies: Understanding nad5 splicing mechanisms provides insights into mitochondrial gene expression regulation.
  • Plant Breeding: Knowledge about nad5 functionality can aid in developing crop varieties with enhanced stress tolerance or improved energy metabolism.
  • Biotechnology: Manipulating nad5 expression or splicing factors could lead to innovations in bioenergy production through enhanced mitochondrial efficiency.
Molecular Structure and Phylogenetic Conservation of Nad5 Protein

Primary Sequence Analysis and Conserved Motifs in Eukaryotic Nad5

The Nad5 protein (NADH dehydrogenase subunit 5) is a core component of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), which initiates the electron transport chain by catalyzing electron transfer from NADH to ubiquinone. Its primary amino acid sequence is characterized by high conservation across eukaryotes, particularly in regions critical for proton translocation and iron-sulfur cluster coordination. Key conserved motifs include:

  • Transmembrane helix signature regions: Contain alternating hydrophobic residues (e.g., Leu/Val-rich segments) essential for membrane integration.
  • NDGG motif: Coordinates ubiquinone binding and electron transfer.
  • Cys-rich clusters: Bind iron-sulfur centers (e.g., N2 cluster) involved in redox reactions.

Comparative analyses reveal that these motifs exhibit >80% sequence identity in mammals, fungi, and plants, underscoring their functional non-redundancy [2] [8]. The table below summarizes conserved Nad5 motifs:

Table 1: Conserved Motifs in Nad5 Protein

MotifConsensus SequenceFunctional RoleConservation Level
TransmembraneLxxVxGxVxPProton channel formation>90% in eukaryotes
NDGGAsn-Asp-Gly-GlyUbiquinone binding100%
Cys clusterCxxCxxCxxxCIron-sulfur (N2) coordination>85%

Notably, variations occur in motif positioning: Fungal Nad5 has extended N-terminal helices absent in plants, likely reflecting adaptations to divergent Complex I assembly pathways [2] [10].

Tertiary Structure and Transmembrane Helix Organization in Mitochondrial Complex I

Nad5 adopts a L-shaped tertiary structure embedded within the membrane arm of Complex I. Cryo-electron microscopy studies (4–5 Å resolution) show it comprises 15–18 transmembrane helices (TMHs), forming key proton translocation channels. Helix-3 and Helix-8 are angled at 45° relative to the membrane plane, creating a path for proton movement from the matrix to the intermembrane space [2] [8].

The protein’s structural domains include:

  • Proton-translocating module (P module): TMHs 1–7 facilitate proton pumping via conformational changes driven by redox reactions.
  • Electron input/output interface: Cytosolic loops connect to iron-sulfur clusters in the peripheral arm.

Table 2: Transmembrane Helix Organization in Nad5

Helix NumberLength (AA)Functional RoleConservation
TMH-328–32Central proton channelAbsolute
TMH-825–28Ubiquinone access control>95%
TMH-1230–34Interface with ND4/ND6 subunits85%

Mutations disrupting helix packing (e.g., human m.13513G>A in TMH-5) cause Complex I disassembly, validating Nad5’s structural indispensability [8].

Evolutionary Divergence of Nad5 Across Plant, Animal, and Fungal Lineages

Nad5 exhibits lineage-specific evolutionary trajectories driven by distinct selective pressures:

  • Animals: Accelerated evolution in mammals (dN/dS = 0.25) due to metabolic adaptations, particularly in TMHs interfacing with ND4.
  • Fungi: Frequent intron gains in Ascomycota (e.g., Annulohypoxylon), where 45–65 introns per mtDNA enlarge genomes to 132–147 kb. Intronic ORFs encode homing endonucleases (e.g., LAGLIDADG) enabling lateral transfer [10].
  • Plants: Slowest evolutionary rate (5–10× lower than nad2), with purifying selection maintaining core respiratory functions [3] [9].

Phylogenetic divergence correlates with ecological niches:

  • Marine copepods show 3× higher nad5 substitution rates than terrestrial arthropods, linked to oxidative stress in fluctuating oxygen environments [9].
  • In Pinaceae, nad5 diverged 100 MYA, resolving Tsuga and Nothotsuga lineages despite morphological convergence [3].

Comparative Genomics of Fragmented nad5 Genes in Plant Mitochondrial Genomes

Plant mitochondrial nad5 genes are uniquely fragmented into 3–5 exons scattered across the genome, requiring trans-splicing for maturation. This organization is conserved across dicots (e.g., Arabidopsis, potato) and monocots (e.g., wheat, maize) [1] [6]:

  • Exon architecture: Exons I–II form one transcriptional unit with a group II intron; exon III is solitary; exons IV–V reside in a third locus with a variable intron.
  • Trans-splicing mechanism*: Group II intron fragments pair via base-pairing (e.g., *Oenothera domain IV), enabling spliceosome-independent exon ligation [6].

Table 3: nad5 Fragmentation Patterns in Plant Mitochondria

Plant GroupExon ArrangementIntron TypeSplicing Mechanism
Dicots3 loci: [I-II], [III], [IV-V]Group II (conserved)Trans-splicing
Monocots3 loci: [I-II], [III], [IV-V]Group II (variable)Trans-splicing
Conifers3 loci with ORF insertionsGroup I/II compositeTwintron formation

Evolutionarily, fragmentation likely arose from mitochondrial genome rearrangements in ancestral angiosperms. The nad5-nad4 tandem cluster in Camellia oleifera suggests homologous recombination stabilizes exon order despite genomic plasticity [4] [6].

Properties

CAS Number

146704-98-5

Product Name

Nad5 protein

Molecular Formula

C6D8N2

Synonyms

Nad5 protein

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